![molecular formula C8H16N2O B2730043 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 1547757-55-0](/img/structure/B2730043.png)
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been investigated.5]decane.
Scientific Research Applications
Chemical Structure Analysis
The relative configuration of diazaspirodecanes, including 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane, has been studied through NMR techniques. Compounds of this type typically exhibit a chair conformation preference, with the methyl group positioned equatorially. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds (Guerrero-Alvarez et al., 2004).
Crystal Structure Insights
Detailed crystallographic analysis of a structurally related compound shows two connected rings adopting specific conformations. Such analyses provide foundational insights into the molecular geometry that can influence the compound's reactivity and interactions with biological targets (Rohlíček et al., 2010).
Synthetic Pathways and Applications
Innovative synthetic routes have been developed for diazaspirodecanes, enabling the production of novel compounds with potential therapeutic applications. These methods highlight the versatility of 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane derivatives in organic synthesis and drug development (Capriati et al., 2006).
Bioactive Compound Synthesis
The core structure of 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane is present in various bioactive compounds, indicating its significance in medicinal chemistry. Synthesis strategies for spiroaminals, including diazaspirodecanes, have been reviewed, showcasing their potential in creating compounds with significant biological activities (Sinibaldi & Canet, 2008).
Conformational Studies for Drug Design
Spirolactams derived from diazaspirodecanes have been explored as conformationally restricted pseudopeptides, showing promise in peptide synthesis and drug design. These studies provide valuable insights into the molecular conformations that can mimic biologically active peptides, potentially leading to new therapeutic agents (Fernandez et al., 2002).
properties
IUPAC Name |
6-methyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-3-9-6-8(10)2-5-11-7-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQETZYFNVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane | |
CAS RN |
1547757-55-0 |
Source
|
Record name | 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.